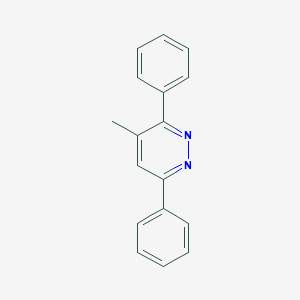
4-Methyl-3,6-diphenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3,6-diphenylpyridazine is a useful research compound. Its molecular formula is C17H14N2 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methyl-3,6-diphenylpyridazine is a heterocyclic compound belonging to the pyridazine family, characterized by a methyl group at the 4-position and two phenyl groups at the 3 and 6 positions. Its molecular formula is C${17}$H${16}$N$_{2}$, indicating the presence of nitrogen within its structure. This compound has garnered attention due to its potential therapeutic applications and varied biological activities.
Chemical Structure and Properties
The structural uniqueness of this compound contributes to its reactivity and biological interactions. The presence of nitrogen atoms in the pyridazine ring enhances its ability to engage in various chemical reactions. The compound's melting point ranges from 126.0 °C to 132.0 °C, which is indicative of its thermal stability under standard conditions .
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The binding affinity of this compound with specific biological targets suggests a mechanism through which it can inhibit microbial growth.
- Anticancer Potential : Preliminary investigations indicate that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, particularly in models of cognitive impairment. Research indicates that it could enhance cognitive function through modulation of neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational analyses have revealed that this compound has a high binding affinity for various receptors involved in neurotransmission and cellular signaling pathways. This interaction is crucial for its neuroprotective and potential antidepressant effects.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound may modulate ROS levels in cells, thereby influencing oxidative stress pathways that are vital for maintaining cellular health and function .
- Apoptosis Induction : In cancer models, this compound appears to activate apoptotic pathways, leading to cell death in malignant cells while sparing normal cells .
Comparative Analysis with Related Compounds
The following table summarizes notable structural analogs of this compound and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,6-Diphenylpyridazine | No methyl group at position 4 | Exhibits different reactivity patterns |
| 5-Methyl-3,6-diphenylpyridazine | Methyl group at position 5 | Potentially different biological activities |
| 4-Methyl-3-phenyldiazine | Contains diazine instead of pyridazine | Different electronic properties affecting reactivity |
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
- Neuroprotective Study : In an animal model of Alzheimer's disease, administration of this compound resulted in improved performance on cognitive tests compared to control groups. This suggests its potential as a therapeutic agent for cognitive impairments .
- Cancer Cell Line Testing : In vitro assays demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, indicating its potential as an anticancer agent .
科学的研究の応用
Biological Activities
4-Methyl-3,6-diphenylpyridazine exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.
Antimicrobial Properties
Studies have indicated that this compound possesses antimicrobial activity against various pathogens. This property is attributed to its ability to interact with microbial enzymes and disrupt cellular processes.
Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes, making it valuable in the development of therapeutic agents targeting enzyme-related diseases. Its mechanism of action often involves binding to the active site of enzymes, thereby preventing substrate interaction.
Therapeutic Applications
The unique chemical structure and biological properties of this compound suggest several potential therapeutic applications:
- Antimicrobial Agents : Due to its antimicrobial properties, it could be developed into new antibiotics.
- Anti-inflammatory Drugs : Its ability to inhibit certain enzymes may also position it as a candidate for anti-inflammatory therapies.
- Cancer Treatment : Preliminary studies suggest potential applications in cancer treatment through the inhibition of tumor growth-related enzymes.
Case Studies
- Antimicrobial Activity Study : A study conducted on various derivatives of this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl groups could enhance efficacy.
- Enzyme Inhibition Research : A recent investigation focused on the compound's role in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.
特性
CAS番号 |
2242-68-4 |
|---|---|
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
4-methyl-3,6-diphenylpyridazine |
InChI |
InChI=1S/C17H14N2/c1-13-12-16(14-8-4-2-5-9-14)18-19-17(13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChIキー |
TVHQKYDAQSQRKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















